molecular formula C8H18ClNO B6217997 3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride CAS No. 2751610-19-0

3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride

Cat. No. B6217997
CAS RN: 2751610-19-0
M. Wt: 179.7
InChI Key:
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Description

The compound “3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride” is likely to be a salt formed from the reaction of the base “3-cyclobutyl-2-(methylamino)propan-1-ol” with hydrochloric acid . The “3-cyclobutyl” part refers to a cyclobutyl group (a ring of four carbon atoms) attached to the third carbon in the main chain. The “2-(methylamino)” part refers to a methylamino group (a nitrogen atom bonded to a hydrogen atom and a methyl group) attached to the second carbon in the main chain. The “propan-1-ol” part refers to a three-carbon chain with an alcohol group (an oxygen atom bonded to a hydrogen atom) at the first carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclobutyl-containing compound with a compound containing the 2-(methylamino)propan-1-ol group. The exact methods and conditions would depend on the specific reactants used .


Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon chain (the “propan-1-ol” part), with a cyclobutyl group attached to the third carbon, a methylamino group attached to the second carbon, and an alcohol group attached to the first carbon . The hydrochloride part indicates that a chloride ion is associated with the molecule, likely forming a salt .


Chemical Reactions Analysis

As an organic compound containing an alcohol group, this compound could potentially undergo a variety of reactions, including reactions with acids, bases, and other organic compounds . The presence of the nitrogen atom in the methylamino group could also allow for reactions involving this atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would likely be insoluble in water and soluble in organic solvents . The presence of the alcohol group could potentially allow for some degree of solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a drug, the mechanism of action would depend on the specific biological targets of the compound. If it’s used in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has potential uses in medicine, future research could focus on studying its biological effects and potential as a drug . If it has potential uses in chemical reactions, future research could focus on optimizing these reactions and exploring new reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride involves the reaction of cyclobutyl ethyl ketone with methylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "Cyclobutyl ethyl ketone", "Methylamine", "Hydrogen chloride gas", "Sodium borohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclobutyl ethyl ketone is reacted with excess methylamine in methanol at room temperature to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol at 0-5°C to yield the amine intermediate.", "Step 3: The amine intermediate is treated with hydrogen chloride gas in diethyl ether at 0-5°C to form the hydrochloride salt of 3-cyclobutyl-2-(methylamino)propan-1-ol." ] }

CAS RN

2751610-19-0

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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